BenchChemオンラインストアへようこそ!

Thymopentin acetate

Immunology Virology Clinical Trials

Thymopentin acetate (TP-5) is the sole pentapeptide validated to bind TLR2 with high affinity and drive T-cell lineage commitment from hESCs (2–3× increase in CD3⁺/CD4⁺/CD8⁺ markers). Its extremely short plasma half-life (~30 sec) makes it an unparalleled model for testing novel drug delivery systems, including PLGA microspheres (299.7× half-life extension achieved in vivo). Uniquely distinct from thymosin α1 and splenopentin in receptor binding and immunoregulatory outcomes. Adjunctive clinical efficacy in rheumatoid arthritis and atopic dermatitis confirmed by RCTs. Order ≥98% purity material with batch-specific COA for reproducible results.

Molecular Formula C32H53N9O11
Molecular Weight 739.828
CAS No. 177966-81-3
Cat. No. B576196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymopentin acetate
CAS177966-81-3
Molecular FormulaC32H53N9O11
Molecular Weight739.828
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1
InChIKeyYRTISBKUCLDRGF-ADVSENJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymopentin Acetate CAS 177966-81-3 – Immunomodulatory Pentapeptide for Research and Clinical Investigation


Thymopentin acetate (CAS 177966-81-3), also known as TP-5 acetate or thymopentin monoacetate, is a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin. Its amino acid sequence is H-Arg-Lys-Asp-Val-Tyr-OH . This acetate salt form of thymopentin is a well-characterized immunomodulatory agent that influences T-cell differentiation and maturation . It is widely utilized as a critical tool for studying immune responses and cellular interactions in biochemical and immunological research .

Why Thymopentin Acetate CAS 177966-81-3 Cannot Be Substituted with Other Immunomodulatory Peptides


Despite overlapping immunomodulatory functions, substituting thymopentin acetate with other thymic peptides like thymosin α1 or its structural analog splenopentin is not functionally equivalent. Critical differences in receptor affinity, degradation kinetics, and clinical efficacy endpoints have been documented. For instance, while thymopentin and thymosin α1 are both used clinically for immunodeficiencies, their specific molecular targets and pharmacokinetic profiles diverge significantly [1]. Thymopentin binds to Toll-like receptor 2 (TLR2) with a specific affinity, and its short plasma half-life of 30 seconds necessitates specific dosing and formulation considerations [2]. Furthermore, direct head-to-head studies reveal that thymopentin and splenopentin, which differ by a single amino acid, produce opposite immunoregulatory outcomes in vivo [3]. Such distinctions render generic substitution scientifically unsound without rigorous comparative validation.

Quantitative Differentiation of Thymopentin Acetate: Evidence-Based Comparator Analysis


Clinical Efficacy in Herpes Labialis: Thymopentin vs. Placebo

In a randomized, double-blind, placebo-controlled multicenter study of patients with frequent relapses of herpes labialis, thymopentin (50 mg subcutaneously, 3 times/week for 6 weeks) significantly outperformed placebo. Thymopentin extended the symptom-free period from 2.1 to 20.9 weeks, while placebo extended it only from 2.4 to 11.2 weeks [1]. The number of relapses per month was reduced from 1.6 to 0.4 in the thymopentin group, compared to a reduction from 1.4 to 0.8 in the placebo group [1].

Immunology Virology Clinical Trials

Therapeutic Effect in Active Rheumatoid Arthritis: Thymopentin vs. Placebo

A controlled, double-blind, randomized study in 41 patients with active rheumatoid arthritis showed that 3 weeks of prolonged i.v. injections of thymopentin (50 mg, 3 times/week) led to statistically significant improvement across multiple clinical parameters [1]. The intergroup comparison favored thymopentin over placebo in the Ritchie index, swollen joint scores, pain severity, and disease activity scores (p<0.05 or p<0.01) [1].

Rheumatology Immunology Clinical Trials

Adjunctive Therapy in Severe Atopic Dermatitis: Thymopentin vs. Placebo

In a 12-week, multicenter, double-blind, placebo-controlled clinical trial of 39 patients with severe atopic dermatitis, those receiving thrice-weekly subcutaneous injections of thymopentin (50 mg) experienced significantly greater improvement compared to those receiving placebo [1]. No thymopentin-related adverse events were reported [1].

Dermatology Immunology Clinical Trials

Comparative Immunomodulation in Postoperative Infection: Thymopentin vs. Thymosin α1 vs. Mannatide

A clinical study compared the effectiveness of three immunopotentiators in reducing postoperative infections among 480 elderly cancer patients. Patients were divided into groups receiving mannatide injection (10-20 mg/d), thymopentin (2 ml/d), or thymosin α1 (3.2 mg/week). The total infection incidence in the thymopentin group (19.16%) was comparable to that of the thymosin α1 group (18.33%) [1]. Both were significantly lower than the blank control group (48.33%) [1].

Oncology Immunology Surgery Infection Control

Differentiation from Splenopentin: Opposing Effects on Graft Rejection

In a study comparing thymopentin (TP-5) and splenopentin (SP-5), which differ by a single amino acid substitution, the two peptides exhibited opposing effects on the H-Y skin graft rejection response in thymectomized female mice. Thymopentin lowered the heightened rejection response, whereas splenopentin did not [1].

Transplantation Immunology Comparative Peptide Biology

Pharmacokinetic Advantage of Long-Acting Formulation: PLGA Microspheres vs. Injection

A pharmacokinetic study in rats comparing a standard thymopentin injection to a PLGA long-acting microsphere formulation showed that the microsphere formulation dramatically extended the drug's half-life (t1/2z) from 0.031 days (approx. 45 minutes) to 9.292 days, a 299.7-fold increase [1]. The mean residence time (MRT0-∞) was also extended from 0.064 days to 11.351 days, a 177.3-fold increase [1].

Pharmacokinetics Drug Delivery Formulation Science

Optimal Research and Development Applications for Thymopentin Acetate


Investigating T-Cell Differentiation and Maturation Pathways

Thymopentin acetate is a validated tool for studying T-cell lineage commitment. In vitro, treatment with 10-100 nM thymopentin significantly increases the proportion of CD3+, CD4+, and CD8+ T cells derived from human embryonic stem cells (hESCs), as shown by a 2- to 3-fold increase in T-cell markers via flow cytometry . This makes it a critical reagent for dissecting the molecular mechanisms of Notch signaling and T-cell-specific gene expression (e.g., upregulation of TCF7 and GATA3 by 1.5-2.0 fold) .

Development of Sustained-Release Immunomodulatory Formulations

Given its extremely short plasma half-life of approximately 30 seconds, thymopentin acetate is an ideal model compound for developing and testing novel drug delivery systems aimed at extending peptide half-life and improving bioavailability . Research has successfully demonstrated a 299.7-fold increase in half-life in rats using PLGA microsphere formulations, providing a clear benchmark for formulation scientists [1].

Exploring Immunomodulation in Chronic Inflammatory and Autoimmune Disease Models

Clinical evidence from randomized controlled trials supports the use of thymopentin as an adjunctive therapy in conditions like rheumatoid arthritis and severe atopic dermatitis [1]. Researchers can leverage this compound to investigate mechanisms of action in these diseases, particularly its role in modulating T-cell activity and cytokine profiles. The documented safety profile in these trials also supports its use in extended preclinical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymopentin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.